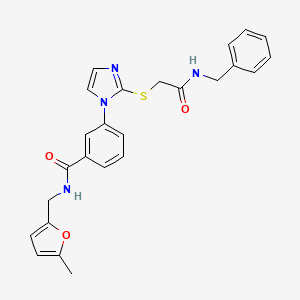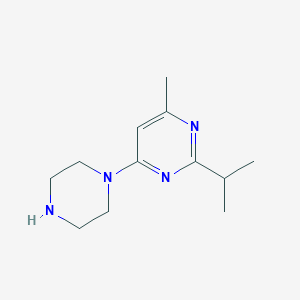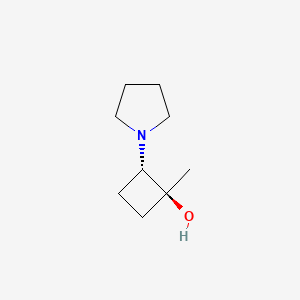
(1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol is a cyclobutane derivative that is of interest due to its potential applications in pharmaceuticals and materials science. Cyclobutane derivatives are known for their unique chemical properties and have been the subject of various synthetic methods.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through several methods, including the solid-state [2 + 2] cycloaddition reaction. This particular method has been demonstrated to produce stereoisomers of cyclobutane derivatives with functionalities such as pyridyl and carboxylic acid in quantitative yields. The stereoselectivity of the reaction is influenced by the anions present in the salts of the starting materials, which control the orientation of the monomers during the reaction. This method emphasizes the importance of solid-state synthesis for obtaining specific cyclobutane derivatives .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which can impart significant strain to the molecule. This strain can influence the reactivity and stability of the compound. In the case of (1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol, the presence of a pyrrolidinyl group and a methyl group on the cyclobutane ring can further affect its chemical behavior and the potential for interactions with other molecules.
Chemical Reactions Analysis
Cyclobutanols, such as the one , can undergo ring expansion reactions to form larger cyclic structures. An example of this is the iron-catalyzed ring expansion of cyclobutanols to synthesize 1-pyrrolines, which involves the formation of C-N bonds. This reaction uses an aminating reagent and can be performed under mild conditions, yielding a series of 1-pyrroline derivatives in moderate to good yields. Such transformations highlight the versatility of cyclobutane derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The strain in the four-membered ring can lead to unique reactivity patterns, such as a predisposition for ring-opening or expansion reactions. The substituents on the cyclobutane ring, such as the pyrrolidinyl and methyl groups in (1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol, can also affect properties like solubility, boiling point, and stability. The solid-state synthesis method mentioned earlier also indicates that these compounds can exhibit photoinert behavior in solution, which could be relevant for their applications in light-sensitive technologies .
科学的研究の応用
Photocycloaddition and Luminescence Sensing
A study by Hu et al. (2015) on a Zn(II) coordination polymer demonstrates the utility of similar cyclobutane derivatives in photocycloaddition reactions. Their work reveals how exposure to UV light triggers a single-crystal-to-single-crystal transformation, facilitating the synthesis of a two-dimensional coordination polymer. This material exhibits selective luminescence sensing for Fe(3+) ions and demonstrates dye adsorption capabilities, highlighting the potential of cyclobutane derivatives in post-synthetic modification and functional material design. Read more.
Gold-Catalyzed Cycloisomerizations
Couty, Meyer, and Cossy (2009) describe the gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, leading to the formation of compounds with cyclobutanone or methanopyrrolidine subunits. This process showcases the efficiency of gold catalysis in generating structures relevant to cyclobutane derivatives under mild conditions, offering pathways to novel organic frameworks with potential pharmaceutical applications. Read more.
Synthesis of Azaindoles
Kuzmich and Mulrooney (2003) explored the synthesis of 2-aryl-1-hydroxyazaindoles via the oxidation of o-hydroxyaminostyrylpyridines, leading to compounds with the pyrrolopyridin-1-ol structure. Their method provides an efficient route to these derivatives, illustrating the adaptability of cyclobutane-related structures in the construction of complex heterocyclic compounds. Read more.
Construction of Cyclic γ-Aminobutyric Acid Analogues
Petz et al. (2019) reported on the synthesis of new cyclic γ-aminobutyric acid analogues, utilizing intermolecular [2+2]-photocycloaddition as a key step. This research underlines the strategic use of cyclobutane derivatives in generating bioactive molecules, potentially contributing to the development of new therapeutic agents. Read more.
特性
IUPAC Name |
(1S,2S)-1-methyl-2-pyrrolidin-1-ylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(11)5-4-8(9)10-6-2-3-7-10/h8,11H,2-7H2,1H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTHHNHNXASJQP-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1N2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1N2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520650.png)
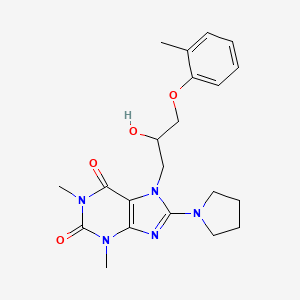
![(1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2520653.png)
![Methyl 1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2520654.png)
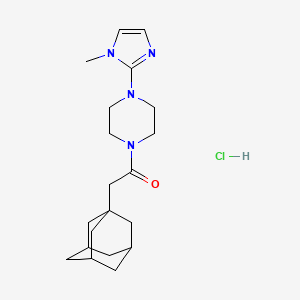

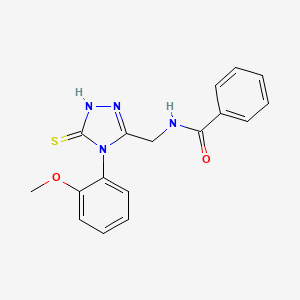
![4-(2,5-dioxopyrrolidin-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2520663.png)
![7-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2520664.png)
![1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2520665.png)
![N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2520667.png)

